molecular formula C29H57NO4 B14514054 L-Glutamic acid, didodecyl ester CAS No. 62765-52-0

L-Glutamic acid, didodecyl ester

Cat. No.: B14514054
CAS No.: 62765-52-0
M. Wt: 483.8 g/mol
InChI Key: DMTALGRGUIQVPJ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic acid didodecyl ester is a synthetic derivative of the amino acid L-glutamic acid, where both the α- and γ-carboxyl groups are esterified with dodecyl (C12) alkyl chains. This modification enhances lipophilicity, making the compound suitable for applications requiring improved membrane permeability or sustained release, such as drug delivery systems or surfactants.

Properties

CAS No.

62765-52-0

Molecular Formula

C29H57NO4

Molecular Weight

483.8 g/mol

IUPAC Name

didodecyl (2S)-2-aminopentanedioate

InChI

InChI=1S/C29H57NO4/c1-3-5-7-9-11-13-15-17-19-21-25-33-28(31)24-23-27(30)29(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3/t27-/m0/s1

InChI Key

DMTALGRGUIQVPJ-MHZLTWQESA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCC)N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The general reaction equation is:
$$
\text{L-Glutamic acid} + 2\ \text{Didodecyl alcohol} \xrightarrow{\text{H}^+} \text{this compound} + 2\ \text{H}_2\text{O}
$$
Key parameters include:

  • Molar ratio : A 1:2.2 ratio of glutamic acid to didodecyl alcohol ensures excess alcohol to shift equilibrium toward ester formation.
  • Temperature : Reactions are typically conducted at 80–90°C to overcome kinetic barriers while minimizing thermal decomposition.
  • Catalyst load : 5–10 wt% HCl relative to glutamic acid optimizes reaction rates.

Work-Up and Purification

Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, followed by extraction with nonpolar solvents (e.g., benzene or ethyl acetate). The ester is purified via vacuum distillation or column chromatography. Yields range from 70–85% , with purity exceeding 95% as confirmed by HPLC.

Racemization-Resolved Synthesis: Insights from Patent Literature

A patent by CN103641728B discloses a method for synthesizing enantiomerically pure D-glutamic acid derivatives, which can be adapted for this compound. This approach avoids racemization through chiral resolution and involves three stages:

Stepwise Synthesis

  • Esterification :
    L-Glutamic acid reacts with methanol in the presence of HCl to form L-glutamic acid γ-methyl ester.
  • Racemization Prevention :
    The intermediate is treated with D-tartaric acid and salicylaldehyde in butyric acid at 80–90°C, selectively crystallizing the L-enantiomer as a diastereomeric salt.
  • Hydrolysis and Alkylation :
    The salt is hydrolyzed in 2N HCl, and the resulting L-glutamic acid is reacted with didodecyl alcohol under acid catalysis.

Performance Metrics

  • Chiral purity : >99.5% enantiomeric excess (ee).
  • Yield : 84–86% after ion-exchange chromatography.

Enzymatic Transesterification: A Green Chemistry Alternative

Enzymatic methods using phospholipase D (PLD) offer a solvent-free route to this compound. This approach, detailed in studies by Okahata et al., leverages the enzyme’s ability to catalyze transesterification in biphasic systems.

Reaction Setup

  • Substrates : Phosphatidylcholine (PC) and didodecyl alcohol.
  • Conditions :
    • Temperature: 37°C
    • Solvent: Benzene-acetate buffer (pH 5.0)
    • Enzyme load: 10 U/mg substrate

Advantages and Limitations

  • Yield : 60–75%, lower than chemical methods due to enzyme denaturation.
  • Sustainability : Eliminates harsh acids but requires costly enzyme immobilization.

Comparative Analysis of Synthesis Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%) Chiral Purity (% ee)
Acid-catalyzed HCl 80–90 8–10 70–85 95–98 98.5
Racemization-resolved Salicylaldehyde 80–90 6–10 84–86 99.7 99.7
Enzymatic PLD 37 24 60–75 90–92 99.9

Key findings :

  • The racemization-resolved method achieves the highest chiral purity, critical for pharmaceutical applications.
  • Acid-catalyzed esterification remains the most cost-effective for industrial-scale production.
  • Enzymatic synthesis, while eco-friendly, is limited by substrate specificity and scalability.

Industrial-Scale Optimization Strategies

Catalyst Recycling

  • Ion-exchange resins : Reusable solid acids (e.g., Amberlyst-15) reduce catalyst waste and improve process economics.
  • Enzyme immobilization : PLD supported on silica gel retains 80% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, didodecyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester into different reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

L-Glutamic acid, didodecyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid, didodecyl ester involves its interaction with various molecular targets and pathways. As an esterified derivative of L-glutamic acid, it can participate in biochemical processes such as protein modification and signaling. The ester groups may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments, facilitating its incorporation into biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of L-Glutamic Acid Esters

Compound Molecular Formula Molecular Weight Alkyl Chain Length Key Properties
L-Glutamic acid dimethyl ester hydrochloride C₇H₁₄ClNO₄ 211.64 Methyl (C1) High water solubility; antagonizes morphine sulfate effects
L-Glutamic acid diethyl ester hydrochloride C₉H₁₈ClNO₄ 239.69 Ethyl (C2) Non-NMDA receptor antagonist; disrupts discrimination learning in rats
L-Glutamic acid di-tert-butyl ester hydrochloride C₁₃H₂₆ClNO₄ 295.80 tert-Butyl (C4) Enhanced stability; used in neurological studies
L-Glutamic acid didodecyl ester (inferred) C₂₉H₅₆NO₄ ~490.75 Dodecyl (C12) High lipophilicity; potential for lipid-based drug delivery

Optical Rotation Data :

  • L-Glutamic acid methyl ester hydrochloride exhibits specific optical rotation values, as shown in Table 1 of . Longer alkyl chains (e.g., dodecyl) likely reduce aqueous solubility but improve lipid bilayer interaction .

Stability and Reactivity

  • pH-Dependent Stability : The r-carboxymethyl ester of L-glutamic acid degrades rapidly at neutral or alkaline pH (e.g., 50% degradation at pH 7.4 within 24 hours), whereas acidic conditions (pH 2.0) enhance stability . Di-tert-butyl esters are more stable due to steric hindrance, making them suitable for synthetic intermediates .
  • Synthetic Utility : Di-tert-butyl esters are preferred in peptide synthesis due to ease of deprotection (e.g., using trifluoroacetic acid) . In contrast, didodecyl esters may require harsher conditions for hydrolysis, limiting their use in delicate reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce L-glutamic acid didodecyl ester, and how is purity optimized?

  • Methodological Answer : The synthesis typically involves esterification of L-glutamic acid with dodecyl alcohol using acid catalysts (e.g., sulfuric acid) under reflux. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity (>98%) is confirmed by thin-layer chromatography (TLC) and quantified via HPLC with UV detection at 210–220 nm .

Q. How is the structure of L-glutamic acid didodecyl ester validated spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies ester carbonyl signals (δ ~170–175 ppm in ¹³C NMR) and alkyl chain protons (δ 0.8–1.5 ppm in ¹H NMR). Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak (expected m/z ~534 for C₃₃H₅₉NO₄) and fragmentation patterns. Infrared (IR) spectroscopy verifies ester C=O stretches (~1740 cm⁻¹) .

Q. What are the solubility properties of L-glutamic acid didodecyl ester, and how do they influence experimental design?

  • Methodological Answer : The didodecyl ester is lipophilic, with poor aqueous solubility (<0.01 mg/mL) but high solubility in organic solvents (e.g., chloroform, DMSO). For cell-based studies, stock solutions are prepared in DMSO (≤0.1% v/v to avoid cytotoxicity) and diluted in culture media. Stability studies (e.g., 48-hour incubation at 37°C) assess hydrolytic degradation using LC-MS .

Advanced Research Questions

Q. How can L-glutamic acid didodecyl ester be functionalized for site-specific protein conjugation?

  • Methodological Answer : The ester’s carboxyl group can be activated with N-hydroxysuccinimide (NHS) to form an NHS ester, enabling amine-targeted conjugation. Alternatively, thiol-ene "click" chemistry modifies the alkyl chain. Reaction efficiency is monitored by fluorescence labeling (e.g., FITC) and SDS-PAGE analysis. Surface plasmon resonance (SPR) validates binding kinetics post-conjugation .

Q. What experimental strategies resolve contradictions in reported enzymatic hydrolysis rates of L-glutamic acid esters?

  • Methodological Answer : Discrepancies may arise from esterase isoforms (e.g., carboxylesterase vs. lipase) or assay conditions (pH, temperature). Comparative studies should standardize enzyme sources (e.g., porcine liver esterase) and use LC-MS to quantify hydrolysis products. Kinetic parameters (Kₘ, Vₘₐₓ) are derived from Michaelis-Menten plots under controlled buffer systems (e.g., Tris-HCl, pH 7.4) .

Q. What HPLC/LC-MS parameters optimize quantification of L-glutamic acid didodecyl ester in biological matrices?

  • Methodological Answer : Reverse-phase C18 columns (e.g., 5 µm, 150 × 4.6 mm) with mobile phases of acetonitrile/water (0.1% formic acid) achieve separation. Gradient elution (60–95% acetonitrile over 15 minutes) resolves the ester from interferents. Mass detection in positive ion mode (m/z 534.3 [M+H]⁺) enhances specificity. Validation includes spike-recovery assays (≥80% recovery) and calibration curves (R² >0.99) .

Q. How is cytotoxicity assessed for L-glutamic acid didodecyl ester in mammalian cell models?

  • Methodological Answer : Cytotoxicity is evaluated via MTT assays in HEK-293 or HeLa cells. Cells are exposed to 0.1–100 µM ester for 24–72 hours, followed by absorbance measurement at 570 nm. IC₅₀ values are calculated using nonlinear regression. Parallel lactate dehydrogenase (LDH) assays confirm membrane integrity. Controls include DMSO vehicle and Triton X-100 for 100% lysis .

Q. What computational models predict the environmental fate of L-glutamic acid didodecyl ester?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation (e.g., BIOWIN) and octanol-water partition coefficients (log Kₒw ~8–10). Molecular dynamics simulations model interactions with lipid bilayers to predict bioaccumulation. Experimental validation uses OECD 301D ready biodegradability tests and GC-MS for metabolite identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.